molecular formula C11H14Br2O2 B2652038 BrC1=C(C=C(C(=C1CCCCC)Br)O)O CAS No. 78463-34-0

BrC1=C(C=C(C(=C1CCCCC)Br)O)O

Cat. No. B2652038
CAS RN: 78463-34-0
M. Wt: 338.039
InChI Key: INKUHDWQKDJMNG-UHFFFAOYSA-N
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Description

BrC1=C(C=C(C(=C1CCCCC)Br)O)O (hereinafter referred to as “the compound”) is a brominated compound containing a cyclic structure of six carbon atoms and two oxygen atoms. It has recently been studied for its potential applications in various scientific fields, such as organic synthesis, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the compound’s various effects, such as its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal properties, as well as to be an effective inhibitor of certain enzymes. In addition, the compound has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the absorption of certain vitamins and minerals.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is cost-effective. In addition, the compound is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. The compound is toxic and should be handled with care, and it is also flammable and should be stored in a cool, dry place.

Future Directions

There are several possible future directions for the compound. It could be used to develop new drugs for the treatment of various diseases, such as cancer and HIV. It could also be used to develop new organic compounds, such as polymers and dyes. In addition, it could be used to develop new biochemical and physiological effects, such as new anti-inflammatory and antifungal agents. Finally, it could be used to develop new techniques for synthesizing other compounds, such as the Grignard reaction and the Wittig reaction.

Synthesis Methods

Currently, there are several methods for synthesizing the compound. The most common method is the Williamson ether synthesis, which involves the reaction of bromoacetone with cyclohexanol in the presence of a base, such as sodium hydroxide. This method is simple and cost-effective, and has been used in many laboratory experiments. Other methods, such as the Grignard reaction and the Wittig reaction, can also be used to synthesize the compound.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various scientific fields. It has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents. It has also been studied for its potential use in the synthesis of organic compounds, such as polymers and dyes. In addition, the compound has been studied for its potential use in biochemistry, as it has been shown to have a strong binding affinity for certain proteins.

properties

IUPAC Name

4,6-dibromo-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O2/c1-2-3-4-5-7-10(12)8(14)6-9(15)11(7)13/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUHDWQKDJMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1Br)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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